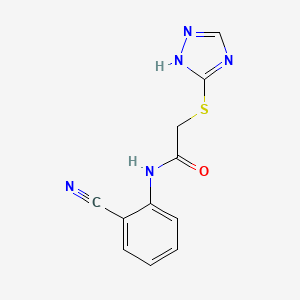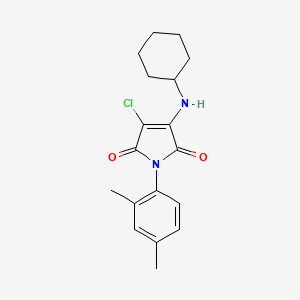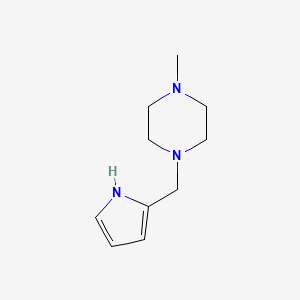
N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as CTAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of triazole derivatives and has been synthesized using various methods. CTAA has demonstrated promising results in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds similar to N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide have been synthesized and evaluated for various biological activities. For instance, triazole-based derivatives demonstrate inhibitory activity against enzymes like mushroom tyrosinase, a key enzyme in melanogenesis, suggesting potential applications in treatments against hyperpigmentation or for cosmetic uses (Hassan et al., 2022). Moreover, these compounds have shown promise in antitumor studies, where some derivatives exhibited inhibitory effects on different cancer cell lines, indicating potential as novel scaffolds for anticancer drug development (Albratty et al., 2017).
Antimicrobial and Antifungal Applications
Novel 1,2,4-triazole derivatives have also been synthesized and assessed for their antimicrobial and antifungal activities, presenting a potential route for the development of new antimicrobial agents. Some compounds have demonstrated good antimicrobial activity against a range of bacteria and fungi, which could address the increasing concern of antimicrobial resistance (Fahim & Ismael, 2019).
Enzyme Inhibition for Disease Treatment
Moreover, specific triazole derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the progression of Alzheimer’s disease. This highlights their potential use in creating therapeutic agents for neurodegenerative diseases (Riaz et al., 2020).
Agricultural Applications
In the agricultural sector, some of these compounds have been tested as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Their efficacy in this area suggests they could serve as leads for developing new, environmentally friendly pesticides (Fadda et al., 2017).
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c12-5-8-3-1-2-4-9(8)15-10(17)6-18-11-13-7-14-16-11/h1-4,7H,6H2,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMXWITJTZGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5540916.png)


![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)
![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
